![molecular formula C11H13N5O2 B14630763 2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate CAS No. 56629-50-6](/img/structure/B14630763.png)
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring system attached to an ethyl ester of methacrylic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate typically involves the reaction of a purine derivative with an appropriate esterifying agent. One common method involves the use of 2-chloroethyl methacrylate as the esterifying agent, which reacts with the purine derivative under basic conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base such as triethylamine or sodium hydride to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving nucleic acid analogs and enzyme inhibitors.
Industry: It can be used in the production of polymers and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of enzymes involved in nucleic acid metabolism. The compound can bind to the active site of these enzymes, preventing their normal function and thereby exerting its effects. The pathways involved may include inhibition of DNA or RNA synthesis, leading to antiviral or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy]ethyl acetate: This compound is similar in structure but has different functional groups.
Ethyl 7-[(2-amino-9H-purin-6-yl)thio]-2-isopropyl-3-oxoheptanoate: Another purine derivative with distinct substituents.
Uniqueness
2-[(7H-Purin-6-yl)amino]ethyl 2-methylprop-2-enoate is unique due to its specific ester group and the potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
56629-50-6 |
|---|---|
Formule moléculaire |
C11H13N5O2 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
2-(7H-purin-6-ylamino)ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C11H13N5O2/c1-7(2)11(17)18-4-3-12-9-8-10(14-5-13-8)16-6-15-9/h5-6H,1,3-4H2,2H3,(H2,12,13,14,15,16) |
Clé InChI |
IHPPYXQXNCEPSY-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OCCNC1=NC=NC2=C1NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



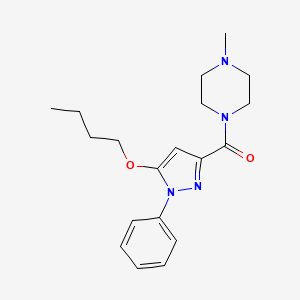
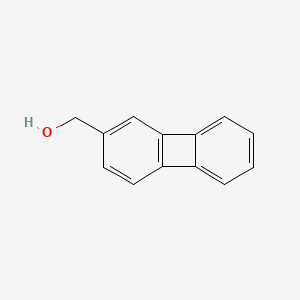
![1-{6-[2-(4-Chlorophenoxy)ethoxy]-2-hydroxy-3-propylphenyl}ethan-1-one](/img/structure/B14630705.png)
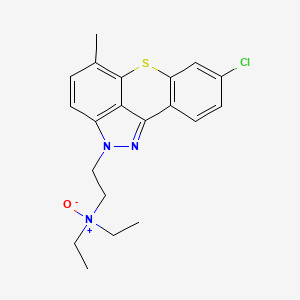
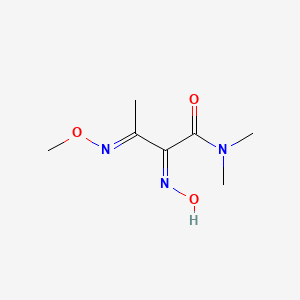
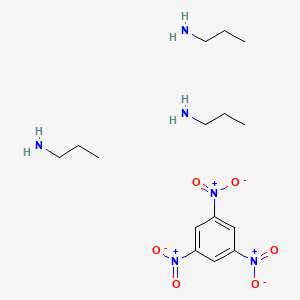
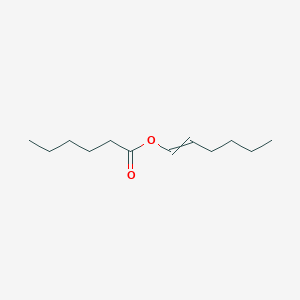

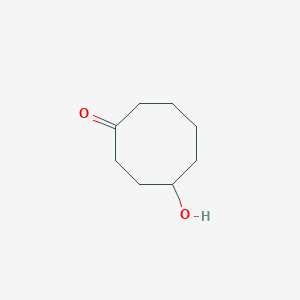
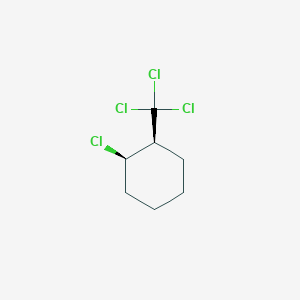
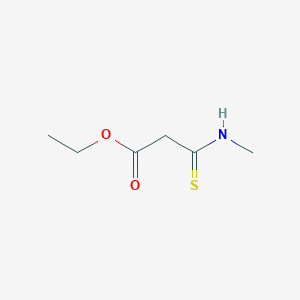
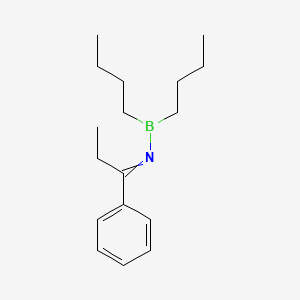
![Benzenethiol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B14630758.png)
